molecular formula C20H22N4O4S B2659180 4-ethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide CAS No. 946273-82-1

4-ethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No. B2659180
CAS RN: 946273-82-1
M. Wt: 414.48
InChI Key: CHJPQENACUIKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While there is no direct information available on the synthesis of this specific compound, related compounds have been synthesized via various methods. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study reported the experimental results of unexpected aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly available in the literature .

Scientific Research Applications

Application in Vasospasm Prevention

4-ethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide, also known as bosentan, has been researched for its effectiveness in preventing cerebral vasospasm following subarachnoid hemorrhage (SAH). Oral administration of bosentan significantly decreased the constriction of arteries in this context, suggesting its potential as a treatment for vasospasm resulting from SAH in humans (Zuccarello et al., 1996).

Effects on Human Airway Smooth Muscle

Another study evaluated bosentan's impact on the contraction of human airway smooth muscle induced by endothelin-1. The research indicated that bosentan, along with other antagonists, had an influence on endothelin-induced contractions, pointing towards its potential applications in respiratory conditions (Takahashi et al., 1997).

Photodynamic Therapy Application

A 2020 study highlighted the use of a derivative of benzenesulfonamide in the synthesis of zinc phthalocyanine with high singlet oxygen quantum yield. This compound shows promise for use in photodynamic therapy, particularly in cancer treatment due to its good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).

Endothelin Antagonist in Cardiovascular Research

The compound has been studied for its role as an endothelin antagonist, with research indicating its potential in cardiovascular applications. This includes the attenuation of pressor responses and potential benefits in conditions like hypertension and heart diseases (Murugesan et al., 1998).

Applications in Antiviral Research

In antiviral research, derivatives of benzenesulfonamide, similar in structure to 4-ethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide, have shown efficacy in inhibiting retrovirus replication in cell culture, pointing towards its potential in the development of antiviral medications (Hocková et al., 2003).

Polymerization Catalyst Research

The compound's derivatives have been used in polymerization catalyst research, particularly in the homopolymerization of ethylene and copolymerization with acrylates, indicating its utility in the field of materials science and engineering (Skupov et al., 2007).

properties

IUPAC Name

4-ethoxy-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S/c1-4-28-17-9-11-18(12-10-17)29(25,26)24-16-7-5-15(6-8-16)23-19-13-20(27-3)22-14(2)21-19/h5-13,24H,4H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJPQENACUIKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

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